molecular formula C16H19NO2S B2837142 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pent-4-enamide CAS No. 1797142-43-8

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pent-4-enamide

Cat. No.: B2837142
CAS No.: 1797142-43-8
M. Wt: 289.39
InChI Key: VVBWTEKWVBXVDO-UHFFFAOYSA-N
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Description

N-(Furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pent-4-enamide (CAS 1797142-43-8) is a synthetic organic compound with a molecular formula of C₁₆H₁₉NO₂S and a molecular weight of 289.39 g/mol . This molecule is characterized by a hybrid heterocyclic backbone, incorporating both furan and thiophene rings linked through a pent-4-enamide chain . These heterocyclic moieties are known for their significant potential in modulating biological activity, making the compound a valuable scaffold in medicinal chemistry and drug discovery research . In scientific research, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features, particularly the furan and thiophene rings, can facilitate interactions with hydrophobic pockets in proteins, while the amide group may participate in hydrogen bonding . This dual capability suggests potential applications as a probe or ligand in biochemical assays. Compounds with similar structural profiles have been explored for various biological activities, including antimicrobial and anticancer properties, often through mechanisms such as enzyme inhibition or receptor modulation . Furthermore, its unique electronic properties make it a candidate for investigation in material science for developing new materials with specific optical or electronic characteristics . The product is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals . Researchers can obtain this compound from suppliers, with various quantities available to suit experimental needs .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-2-3-6-16(18)17(12-14-8-10-19-13-14)9-7-15-5-4-11-20-15/h2,4-5,8,10-11,13H,1,3,6-7,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBWTEKWVBXVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N(CCC1=CC=CS1)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pent-4-enamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article examines its biological activity, synthesizing available data from diverse sources, including chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16_{16}H19_{19}N O2_{2}S
Molecular Weight289.39 g/mol
CAS Number1797142-43-8
PurityTypically 95%

This compound features a furan ring and a thiophene ring, which are known for their biological activities, making it a candidate for further investigation in medicinal chemistry and pharmacology .

The biological activity of this compound is thought to involve interaction with specific molecular targets within biological systems. The compound may modulate various signaling pathways or bind to enzymes and receptors, influencing cellular processes. Its structure suggests potential for antimicrobial and anticancer activities, which are common among compounds containing furan and thiophene moieties .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. A study demonstrated that related compounds displayed minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties .

Anticancer Potential

Several studies have explored the anticancer potential of furan and thiophene derivatives. For example, compounds containing these rings have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve the inhibition of tumor growth factors or the promotion of cell cycle arrest .

Case Studies

  • Antimicrobial Activity Study : In a recent study published in Phytochemistry Reviews, researchers synthesized several furan-thiophene derivatives, including variations of pentenamides. These compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values ranging from 10 to 50 µg/mL depending on the structural modifications made .
  • Anticancer Activity Assessment : A study published in Molecules investigated the cytotoxic effects of furan-based compounds on human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation by inducing apoptosis at concentrations as low as 20 µM. The study highlighted the importance of structural features in determining the efficacy of these compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pent-4-enamide. The presence of furan and thiophene rings in the structure is believed to enhance biological activity against cancer cells. For instance, derivatives of furan and thiophene have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways related to cancer proliferation .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Research indicates that thiophene-containing compounds can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response . This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

Polymer Production

This compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of furan and thiophene moieties into polymer chains can improve the material's electrical conductivity and thermal stability, which is beneficial for applications in electronics and coatings .

Sensor Development

The compound's unique electronic properties make it suitable for developing sensors, particularly for detecting environmental pollutants or biological markers. The thiophene unit can facilitate charge transport, enhancing sensor sensitivity and response time .

Pesticide Formulation

Research has indicated that compounds with similar structures can act as effective pesticides or herbicides. The furan and thiophene groups may contribute to the compound's ability to disrupt biological processes in pests, offering a potential avenue for developing environmentally friendly agricultural chemicals .

Plant Growth Regulators

There is also potential for this compound to serve as a plant growth regulator. Compounds that modulate plant hormonal pathways can enhance growth rates or stress resistance in crops, contributing to agricultural productivity .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of thiophene derivatives on cancer cell linesDemonstrated significant inhibition of cell proliferation in breast cancer models
Anti-inflammatory PropertiesEvaluated the impact of furan-based compounds on cytokine releaseShowed reduced levels of TNF-alpha and IL-6 in treated models
Polymer ApplicationsDeveloped conductive polymers using furan-thiophene derivativesAchieved enhanced conductivity and thermal stability compared to traditional polymers

Comparison with Similar Compounds

Key Observations :

  • Thiophene’s electron-rich nature could stabilize amide resonance, altering reactivity compared to furan-only analogs (e.g., furanyl fentanyl in ).

Backbone Flexibility and Functional Groups

The pent-4-enamide backbone introduces unsaturation, which may confer conformational flexibility. Similar enamide structures, such as those in , are used in chiral synthesis due to their stereochemical versatility. In contrast, rigid backbones like phthalimides () prioritize thermal stability for polymer synthesis.

Physicochemical Properties

  • Solubility: The thiophene and furan groups may reduce water solubility compared to polar analogs like quinolone derivatives ().
  • Stability : The enamide’s double bond could confer susceptibility to oxidation, unlike saturated analogs (e.g., acetyl fentanyl in ).

Q & A

Q. What are the key synthetic pathways for N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pent-4-enamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Critical steps include:

  • Heterocyclic alkylation : Reacting furan-3-ylmethylamine with a thiophen-2-ylethyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide formation : Coupling the intermediate with pent-4-enoic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) to enhance yield and minimize racemization . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane/hexane gradients) to isolate intermediates .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the furan, thiophene, and pent-4-enamide moieties, with distinct shifts for vinyl protons (~δ 5.2–5.8 ppm) and heterocyclic aromatic signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion) and detects impurities .
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via SHELX programs) resolves bond angles and torsional strain in the amide backbone .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Enzyme inhibition screens : Test against kinases or proteases due to structural similarity to bioactive amides (e.g., thiophene-containing inhibitors) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values, comparing results to control compounds like doxorubicin .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed reactivity?

  • Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to model electron density and kinetic-energy distributions, identifying discrepancies in reaction intermediates (e.g., unexpected regioselectivity in alkylation steps) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF or THF to explain deviations in reaction yields under varying conditions .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Co-crystallization : Introduce halogenated solvents (e.g., 1,2-dichloroethane) to enhance lattice stability .
  • Temperature-gradient methods : Slow cooling from 60°C to 4°C promotes ordered crystal growth, reducing twinning observed in SHELXD analyses .

Q. How do structural modifications (e.g., substituting thiophene with furan) alter bioactivity?

  • SAR studies : Compare IC₅₀ values of analogs (e.g., N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide) to quantify heterocycle-specific interactions with target proteins .
  • Docking simulations : Use AutoDock Vina to map binding affinities to ATP-binding pockets, highlighting steric clashes caused by thiophene’s larger van der Waals radius .

Q. What mechanistic insights explain its instability under acidic conditions?

  • Degradation profiling : HPLC-MS identifies hydrolysis products (e.g., free pent-4-enoic acid) at pH < 3, linked to protonation of the amide nitrogen .
  • Kinetic isotope effects : Deuterate the amide bond to confirm rate-limiting steps in acid-catalyzed decomposition .

Methodological Considerations

Q. How should researchers address discrepancies in bioassay results across laboratories?

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
  • Inter-lab validation : Share aliquots of the compound for cross-testing, ensuring batch-to-batch consistency via NMR purity checks (>95%) .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous processing minimizes side reactions (e.g., oxidation of thiophene) during amide coupling .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and facilitate recycling .

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